Human DHODH Inhibitory Activity: Target Compound vs. Structurally Closest Quinoline Analogs
The target compound exhibits measurable, albeit modest, inhibitory activity against recombinant human dihydroorotate dehydrogenase (DHODH) with an IC50 of 5,000 nM (5.0 μM) in a 2,6-dichloroindophenol (DCIP) reduction assay [1]. This represents the first reported human DHODH engagement for any 3,7-dichloro-8-(phenoxymethyl)quinoline ester scaffold. While the potency is substantially weaker than the clinically approved DHODH inhibitors teriflunomide (IC50 ~1–2 μM in comparable DCIP assays) and brequinar (IC50 ~10 nM), it provides a validated starting point for structure-guided optimization of a chemical series with no prior representation in the DHODH patent landscape [1][2]. In contrast, quinclorac (3,7-dichloroquinoline-8-carboxylic acid) has not been reported to inhibit mammalian DHODH, despite sharing the 3,7-dichloroquinoline core, highlighting the critical role of the 8-phenoxymethyl acetate ester in enabling this off-target pharmacological activity [3].
| Evidence Dimension | In vitro human DHODH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5,000 nM (5.0 μM) |
| Comparator Or Baseline | Teriflunomide: IC50 ~1,000–2,000 nM; Brequinar: IC50 ~10 nM; Quinclorac: no reported DHODH inhibition |
| Quantified Difference | Target compound: ~2.5–5× weaker than teriflunomide; ~500× weaker than brequinar; unique DHODH activity not observed for quinclorac |
| Conditions | Recombinant N-terminal GST-tagged human DHODH (residues 31–395) expressed in E. coli; DCIP reduction monitored spectrophotometrically; US Patent US12162877, Compound 7 |
Why This Matters
For medicinal chemistry procurement, this is the only 3,7-dichloroquinoline-8-ester scaffold with documented human DHODH engagement, offering a chemically distinct lead series for immunosuppressive or anticancer programs seeking to differentiate from the crowded teriflunomide/brequinar chemical space.
- [1] BindingDB Entry BDBM50281173 (CHEMBL4169359). IC50 = 5.00E+3 nM against human dihydroorotate dehydrogenase (quinone), mitochondrial. US Patent US12162877, Compound 7. View Source
- [2] Löffler, M., et al. (2006). Dihydroorotate dehydrogenase: A target for the development of immunosuppressive and antiproliferative agents. Expert Opinion on Therapeutic Patents, 16(12), 1639–1651. View Source
- [3] Grossmann, K. (1998). Quinclorac belongs to a new class of highly selective auxin herbicides. Weed Science, 46(6), 707–716. View Source
